molecular formula C4H6BrClO B1278961 2-Bromo-2-methylpropanoyl chloride CAS No. 20469-89-0

2-Bromo-2-methylpropanoyl chloride

Cat. No.: B1278961
CAS No.: 20469-89-0
M. Wt: 185.45 g/mol
InChI Key: VUNWOWKGBXOBGY-UHFFFAOYSA-N
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Description

2-Bromo-2-methylpropanoyl chloride is an organic compound with the molecular formula C4H6BrClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2-Bromo-2-methylpropanoyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. The compound can react with hydroxyl and amino groups present in proteins and enzymes, leading to the formation of stable covalent bonds. This interaction can modify the activity of enzymes and proteins, affecting their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modifying key proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to acylate proteins can lead to changes in their activity, localization, and interactions with other cellular components. This can result in altered cell signaling, changes in gene expression patterns, and disruptions in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through acylation reactions. The compound can bind to nucleophilic sites on biomolecules, such as the hydroxyl and amino groups on proteins and enzymes. This binding leads to the formation of covalent bonds, resulting in the modification of the target biomolecule. These modifications can inhibit or activate enzyme activity, alter protein-protein interactions, and affect gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent modifications of proteins and enzymes, which can result in long-term changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild modifications to proteins and enzymes, leading to subtle changes in cellular function. At higher doses, the compound can cause significant toxicity, including cell death and tissue damage. The threshold for these effects depends on the specific animal model and the route of administration .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as esterases and proteases, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, affecting metabolic flux and altering metabolite levels. The compound’s reactivity makes it a versatile tool for studying metabolic pathways and enzyme function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of the compound within tissues can affect its overall activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its activity and function, as well as its interactions with other biomolecules. For example, the compound may accumulate in the endoplasmic reticulum or mitochondria, where it can modify proteins involved in key cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2-methylpropanoyl chloride can be synthesized through the reaction of 2-bromo-2-methylpropionic acid with thionyl chloride or oxalyl chloride. The reaction typically involves dissolving 2-bromo-2-methylpropionic acid in an organic solvent such as dichloromethane, followed by the addition of thionyl chloride or oxalyl chloride at low temperatures. The reaction mixture is then stirred and heated to complete the conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methylpropanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and versatility in organic synthesis. Its ability to form a wide range of acylated products makes it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

2-bromo-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrClO/c1-4(2,5)3(6)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNWOWKGBXOBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455369
Record name 2-Bromo-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20469-89-0
Record name 2-Bromo-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-2-methylpropanoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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